molecular formula C9H8BrFN2O8S B5001273 2-fluoro-2,2-dinitroethyl 3-bromo-4-methoxybenzenesulfonate

2-fluoro-2,2-dinitroethyl 3-bromo-4-methoxybenzenesulfonate

Cat. No. B5001273
M. Wt: 403.14 g/mol
InChI Key: ITWHPXILLGRDTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-2,2-dinitroethyl 3-bromo-4-methoxybenzenesulfonate is a chemical compound with the molecular formula C9H8BrFN2O8S . It has a molecular weight of 403.14 and an average mass of 403.136 Da . The compound is also known by its synonym, Benzenesulfonic acid, 3-bromo-4-methoxy-, 2-fluoro-2,2-dinitroethyl ester .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzenesulfonate group, a 2-fluoro-2,2-dinitroethyl group, and a 3-bromo-4-methoxy group . The exact spatial arrangement of these groups can be determined through techniques such as X-ray crystallography or NMR spectroscopy.

properties

IUPAC Name

(2-fluoro-2,2-dinitroethyl) 3-bromo-4-methoxybenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFN2O8S/c1-20-8-3-2-6(4-7(8)10)22(18,19)21-5-9(11,12(14)15)13(16)17/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITWHPXILLGRDTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)OCC([N+](=O)[O-])([N+](=O)[O-])F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFN2O8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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